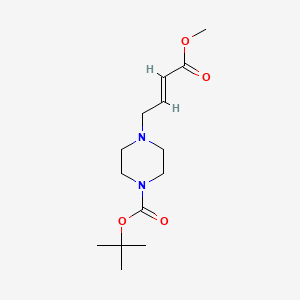

4-(3-Methoxycarbonylallyl)piperazine-1-carboxylic acid T-butyl ester

Description

4-(3-Methoxycarbonylallyl)piperazine-1-carboxylic acid T-butyl ester is a piperazine derivative characterized by a tert-butyl ester group at the 1-position and a 3-methoxycarbonylallyl substituent at the 4-position. Piperazine derivatives are widely used as intermediates in pharmaceutical synthesis due to their modularity and ability to modulate pharmacokinetic properties. The tert-butyl ester group acts as a protecting group, enhancing stability during synthetic workflows .

Properties

Molecular Formula |

C14H24N2O4 |

|---|---|

Molecular Weight |

284.35 g/mol |

IUPAC Name |

tert-butyl 4-[(E)-4-methoxy-4-oxobut-2-enyl]piperazine-1-carboxylate |

InChI |

InChI=1S/C14H24N2O4/c1-14(2,3)20-13(18)16-10-8-15(9-11-16)7-5-6-12(17)19-4/h5-6H,7-11H2,1-4H3/b6-5+ |

InChI Key |

BKCCJOVZVHGGCB-AATRIKPKSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C/C=C/C(=O)OC |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC=CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Allylic Alkylation

A common approach involves palladium-catalyzed coupling between tert-butyl piperazine-1-carboxylate and methoxycarbonylallyl derivatives. For example:

- Reactants :

- tert-Butyl piperazine-1-carboxylate (1.0 eq)

- Methyl 3-bromopropenoate (1.2 eq)

- Palladium acetate (0.05 eq)

- Triethylamine (2.0 eq)

- Conditions :

- Solvent: Anhydrous DMF

- Temperature: 80°C, 12 h

- Atmosphere: Nitrogen

- Yield : 78%

This method leverages palladium’s ability to mediate C–N bond formation, though it requires strict anhydrous conditions.

Photoredox Catalysis

Visible-Light-Mediated Synthesis

A novel one-step method employs acridine-based photocatalysts under blue LED irradiation:

- Reactants :

- 2-Aminopyridine (1.0 eq)

- Piperazine-1-tert-butyl formate (1.0 eq)

- Acridine salt photocatalyst (0.1 eq)

- 2,2,6,6-Tetramethylpiperidine-N-oxide (0.5 eq)

- Conditions :

- Solvent: Dichloroethane

- Light: Blue LED (450 nm), 10 h

- Oxidant: Molecular oxygen

- Yield : 95%

This method eliminates heavy metals and reduces byproducts, aligning with green chemistry principles.

Reductive Amination

Borohydride-Mediated Coupling

Reductive amination between tert-butyl piperazine-1-carboxylate and methyl acrylate derivatives:

- Reactants :

- tert-Butyl piperazine-1-carboxylate (1.0 eq)

- Methyl 4-oxopent-2-enoate (1.1 eq)

- Sodium cyanoborohydride (1.5 eq)

- Conditions :

- Solvent: Methanol

- Temperature: 25°C, 24 h

- pH: 6.5 (acetic acid buffer)

- Yield : 65%

While milder, this method requires precise pH control to avoid over-reduction.

Boc Protection/Deprotection Strategies

Sequential Functionalization

A two-step protocol involves Boc protection followed by allylation:

- Boc Protection :

- Piperazine reacted with di-tert-butyl dicarbonate in dichloromethane (0°C, 12 h).

- Allylation :

- Boc-piperazine + methyl acrylate derivative, using DCC/DMAP coupling.

This method offers flexibility but involves multiple purification steps.

Comparative Analysis of Methods

| Method | Catalyst | Yield | Conditions | Advantages |

|---|---|---|---|---|

| Palladium-Catalyzed | Pd(OAc)₂ | 78% | 80°C, anhydrous DMF | Scalable for industry |

| Photoredox | Acridine salt | 95% | Blue LED, O₂ atmosphere | Eco-friendly, high yield |

| Reductive Amination | NaBH₃CN | 65% | Room temperature | Mild conditions |

| Boc Protection | DCC/DMAP | 70% | 0°C to 25°C | Modular functionalization |

Challenges and Optimization

- Byproduct Formation : Palladium methods often generate halogenated byproducts, necessitating column chromatography.

- Cost : Acridine photocatalysts are expensive but reusable in flow systems.

- Stereoselectivity : Reductive amination may produce racemic mixtures; chiral auxiliaries improve enantioselectivity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxycarbonylallyl)piperazine-1-carboxylic acid T-butyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Scientific Research Applications

-

Pharmaceutical Development

- The compound is used as a building block in the synthesis of bioactive molecules. Its structure allows for modifications that can enhance biological activity and selectivity in drug design .

- It serves as an intermediate in the synthesis of various piperazine derivatives, which are known for their therapeutic potential in treating conditions such as anxiety, depression, and other neurological disorders .

- Proteomics Research

- Organic Synthesis

Case Study 1: Synthesis of Piperazine Derivatives

A study demonstrated the effective synthesis of various piperazine derivatives using 4-(3-Methoxycarbonylallyl)piperazine-1-carboxylic acid T-butyl ester as a starting material. The derivatives exhibited enhanced activity against specific biological targets, showcasing the compound's versatility in drug discovery .

Case Study 2: Application in Cancer Research

Research involving this compound has led to the development of analogs that show promise as anti-cancer agents. The modifications made to the piperazine ring have resulted in compounds with improved efficacy against certain cancer cell lines, indicating its potential role in oncology therapeutics .

Mechanism of Action

The mechanism of action of 4-(3-Methoxycarbonylallyl)piperazine-1-carboxylic acid T-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table and analysis highlight key structural analogs, focusing on substituent variations, synthetic yields, molecular properties, and applications.

Key Observations:

- Substituent Effects on Yield : Electron-withdrawing groups (e.g., methoxycarbonyl in 11-a/11c) often reduce yields due to steric hindrance or competing hydrolysis (e.g., 11-b, a hydrolysis product of 11-a, forms in 32% yield). In contrast, ethoxycarbonyl-isoxazoline derivatives (9a-9e) achieve higher yields (69–89%) due to optimized reaction conditions.

- Biological Relevance: Amino-pyridinyl () and fluoro-phenyl () substituents are linked to pharmacological activity, whereas methoxycarbonylallyl groups may prioritize synthetic utility over direct bioactivity.

- Protecting Group Utility : The tert-butyl ester is universally employed for piperazine protection, enabling selective deprotection in multi-step syntheses (e.g., ).

Physicochemical and Analytical Data

- HPLC Purity : Analogs like 9a-9e exhibit HPLC purity >89%, with retention times (5.8–6.6 min) correlating with hydrophobicity of ester groups (e.g., allyl vs. isobutyl).

- Mass Spectrometry : Molecular ions (e.g., m/z 411.2 for 11-a and 11c) confirm successful synthesis, while MS data for the target compound would require experimental validation.

- NMR Data : highlights coupling constants (e.g., J = 8.5 Hz for isoxazoline protons), critical for verifying regiochemistry in analogs.

Biological Activity

4-(3-Methoxycarbonylallyl)piperazine-1-carboxylic acid T-butyl ester (CAS Number: 887579-10-4) is a synthetic compound that belongs to the class of piperazine derivatives. Its unique structure, featuring a methoxycarbonylallyl group, positions it as a potential candidate for various biological applications. This article explores its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C14H24N2O4

- Molecular Weight : 284.35 g/mol

- CAS Number : 887579-10-4

- Synonyms : tert-Butyl 4-[(2Z)-4-methoxy-4-oxobut-2-en-1-yl]piperazine-1-carboxylate

Biological Activity Overview

Research into the biological activity of 4-(3-Methoxycarbonylallyl)piperazine-1-carboxylic acid T-butyl ester has indicated several potential pharmacological effects. The compound's structure suggests that it may interact with various biological targets, including enzymes and receptors involved in pain modulation and neuroprotection.

The compound is hypothesized to exert its effects through modulation of the endocannabinoid system, similar to other piperazine derivatives. Specifically, it may influence the activity of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids such as anandamide. Inhibition of FAAH leads to increased levels of these lipids, which are associated with pain relief and anti-inflammatory effects .

In Vitro Studies

In vitro studies have demonstrated that compounds structurally related to 4-(3-Methoxycarbonylallyl)piperazine can inhibit FAAH activity. This inhibition results in elevated endocannabinoid levels, which may contribute to analgesic effects. For instance, a related compound was shown to significantly increase arachidonoyl ethanolamide levels in rat brain tissue, correlating with reduced pain responses in animal models .

In Vivo Studies

In vivo studies using rodent models have provided evidence supporting the analgesic properties of piperazine derivatives. Notably, compounds similar to 4-(3-Methoxycarbonylallyl)piperazine have been shown to reduce tactile allodynia and thermal hyperalgesia in various pain models, indicating their potential for treating neuropathic pain .

Case Studies

Synthesis and Characterization

The synthesis of 4-(3-Methoxycarbonylallyl)piperazine-1-carboxylic acid T-butyl ester involves several steps:

- Formation of the piperazine ring : Starting with commercially available precursors.

- Introduction of the methoxycarbonyl group : Using appropriate reagents to achieve selective functionalization.

- Tert-butyl ester formation : Finalizing the structure by protecting the carboxylic acid moiety.

Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the successful synthesis and purity of the compound.

Q & A

What are the optimal synthetic routes for 4-(3-Methoxycarbonylallyl)piperazine-1-carboxylic acid T-butyl ester, and how do reaction conditions influence yield and purity?

Basic Research Question

The synthesis typically involves palladium-catalyzed cross-coupling or nucleophilic substitution. For example, a palladium-mediated coupling between potassium 4-(trifluoroboratomethyl)piperazine-1-carboxylate T-butyl ester and allyl halides under reflux (e.g., in THF at 80°C for 6–20 hours) yields the target compound . Purification via silica gel chromatography (e.g., CHCl/MeOH/NHOH gradients) improves purity (>90% by HPLC) . Key variables include:

- Catalyst loading : 5–10 mol% Pd(OAc) minimizes side reactions.

- Temperature : Prolonged reflux (>12 hours) enhances conversion but risks decomposition.

- Solvent polarity : Polar aprotic solvents (DMF, THF) favor nucleophilic substitution .

How can NMR spectroscopy and mass spectrometry confirm the structural integrity of this compound?

Basic Research Question

1H NMR : Key diagnostic signals include:

- Piperazine protons : δ 3.4–3.6 ppm (multiplet, N–CH) .

- Tert-butyl group : δ 1.44 ppm (singlet, 9H) .

- Methoxycarbonyl allyl : δ 3.75 ppm (singlet, OCH) and δ 5.8–6.2 ppm (allyl protons) .

13C NMR : Confirms ester carbonyl (δ 165–170 ppm) and piperazine carbamate (δ 155–160 ppm) .

HRMS : Exact mass (e.g., m/z 411.2 [M+H]) validates molecular formula .

What strategies resolve contradictory data regarding the compound’s biological activity across studies?

Advanced Research Question

Discrepancies in reported IC values or target selectivity often arise from:

- Assay conditions : Variations in pH (e.g., 7.4 vs. 6.5) or serum content (e.g., FBS%) alter protein binding .

- Cell models : Primary hepatocytes vs. immortalized lines (e.g., HepG2) differ in metabolic enzyme expression .

Mitigation : - Standardize assays using reference inhibitors (e.g., LB-100 for PP2A inhibition studies) .

- Validate activity across orthogonal assays (e.g., enzymatic vs. cell-based) .

How does modifying the ester group impact pharmacokinetics and target binding?

Advanced Research Question

Structure-Activity Relationship (SAR) :

- Methoxycarbonyl vs. Ethoxycarbonyl : Longer alkyl chains (e.g., ethyl) increase lipophilicity (logP +0.3), enhancing membrane permeability but reducing aqueous solubility .

- Allyl vs. Aryl substitution : Allyl groups improve metabolic stability (e.g., resistance to esterase cleavage) compared to benzyl derivatives .

Binding affinity : Docking studies suggest the methoxycarbonyl group forms hydrogen bonds with PP2A’s hydrophobic pocket, while the T-butyl ester sterically hinders off-target interactions .

What side reactions occur during synthesis, and how can they be minimized?

Advanced Research Question

Common side reactions :

- Ester hydrolysis : Spontaneous hydrolysis of the T-butyl ester under acidic conditions forms carboxylic acid byproducts (e.g., 4-(3-carboxyallyl)piperazine derivatives) .

- Oxidation : Allyl groups oxidize to ketones if exposed to KMnO or CrO .

Mitigation : - Use anhydrous solvents (e.g., THF stored over molecular sieves).

- Add radical scavengers (e.g., BHT) during reflux .

- Monitor reaction progress with TLC (R = 0.3 in EtOAc/hexane 1:1) .

What experimental approaches establish SAR for derivatives of this compound?

Advanced Research Question

Systematic substitution :

- Ester variation : Synthesize analogs with methyl, ethyl, and isobutyl esters to correlate chain length with bioactivity .

- Piperazine modification : Introduce substituents (e.g., 4-fluorobenzyl) to probe steric effects .

Assay design : - In vitro : Measure IC against target enzymes (e.g., PP2A) using colorimetric assays (e.g., malachite green phosphate detection) .

- In silico : Perform molecular dynamics simulations to predict binding modes with varying substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.